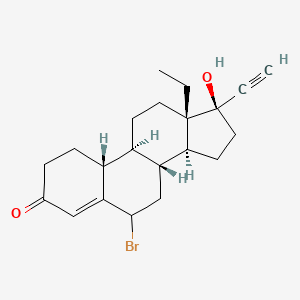
2-(4-Phenylmethoxyphenyl)quinazolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenylmethoxyphenyl)quinazolin-6-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
The synthesis of 2-(4-Phenylmethoxyphenyl)quinazolin-6-amine typically involves several steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene.
Microwave-assisted reaction: This method accelerates the reaction process and can improve yields.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase into another where the reaction occurs.
Analyse Des Réactions Chimiques
2-(4-Phenylmethoxyphenyl)quinazolin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
2-(4-Phenylmethoxyphenyl)quinazolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins.
Medicine: It is being investigated for its anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Phenylmethoxyphenyl)quinazolin-6-amine involves its interaction with specific molecular targets. It can inhibit the activity of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a role in cellular detoxification . The compound can also interfere with signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
2-(4-Phenylmethoxyphenyl)quinazolin-6-amine can be compared with other quinazoline derivatives, such as:
2-(4-Bromophenyl)quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
2-(4-Chlorophenyl)quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H17N3O |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-(4-phenylmethoxyphenyl)quinazolin-6-amine |
InChI |
InChI=1S/C21H17N3O/c22-18-8-11-20-17(12-18)13-23-21(24-20)16-6-9-19(10-7-16)25-14-15-4-2-1-3-5-15/h1-13H,14,22H2 |
Clé InChI |
XDRKKGKNCMCHMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C4C=C(C=CC4=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


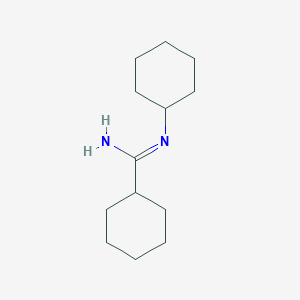
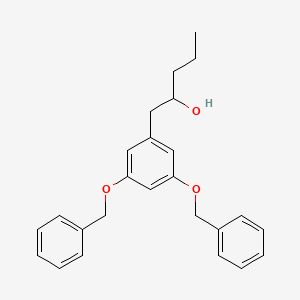
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
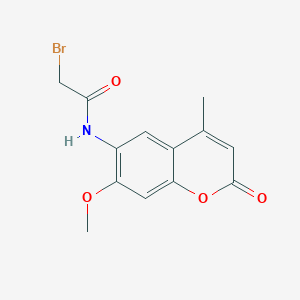
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
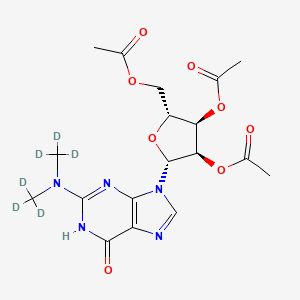
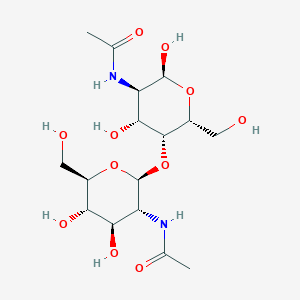
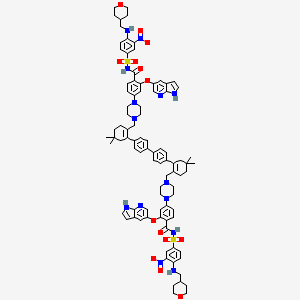
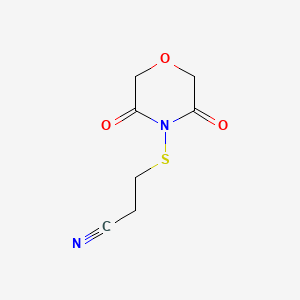
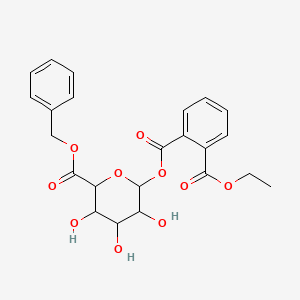
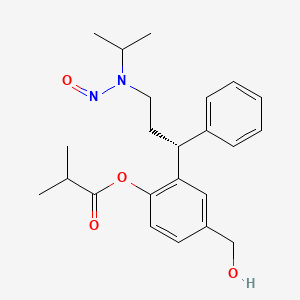
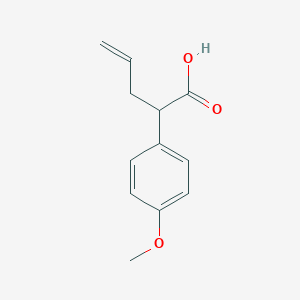
![3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride](/img/structure/B13850981.png)
